![molecular formula C11H24N2 B13962940 N-isopropyl-3-(piperidin-4-yl)propan-1-amine](/img/structure/B13962940.png)
N-isopropyl-3-(piperidin-4-yl)propan-1-amine
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Overview
Description
N-isopropyl-3-(piperidin-4-yl)propan-1-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-3-(piperidin-4-yl)propan-1-amine typically involves the reaction of piperidine derivatives with isopropylamine and other reagents under controlled conditions. One common method includes the reductive amination of 3-(piperidin-4-yl)propan-1-one with isopropylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-3-(piperidin-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-isopropyl-3-(piperidin-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic, anti-inflammatory, and antipsychotic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-3-(piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-3-(piperidin-4-yl)propan-1-amine: Unique due to its specific isopropyl and piperidine moiety.
N-methyl-3-(piperidin-4-yl)propan-1-amine: Similar structure but with a methyl group instead of isopropyl.
N-ethyl-3-(piperidin-4-yl)propan-1-amine: Contains an ethyl group instead of isopropyl.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
3-piperidin-4-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13-7-3-4-11-5-8-12-9-6-11/h10-13H,3-9H2,1-2H3 |
InChI Key |
ZPRBRHYUQAQXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1CCNCC1 |
Origin of Product |
United States |
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